Difluoro(fluoromethoxy)methane
Description
Contextualization of Fluorinated Ethers within Contemporary Organic and Atmospheric Chemistry
Fluorinated ethers are organic compounds containing carbon, fluorine, hydrogen, and an ether linkage (-O-). The inclusion of fluorine atoms imparts distinctive characteristics, such as high thermal stability, chemical resistance, and low flammability. labinsights.nl These properties have led to their use as replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs) in various applications, including as refrigerants, solvents, and in the electronics industry. labinsights.nlnih.gov
From an environmental perspective, hydrofluoroethers are characterized by zero ozone depletion potential. nih.govyujichemtech.com Their atmospheric fate is primarily determined by their reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms. chemsrc.comrsc.org Unlike their predecessors, many HFEs have relatively short atmospheric lifetimes, which mitigates their global warming potential (GWP). nih.govyujichemtech.com However, the atmospheric chemistry of these compounds is an active area of research to fully understand their environmental impact. chemsrc.comeurekalert.orgnih.gov
Significance of Difluoro(fluoromethoxy)methane as a Model Compound and Synthetic Intermediate
This compound (CHF₂OCH₂F) serves as a valuable model compound for studying the properties and reactivity of more complex fluorinated ethers. Its relatively simple structure allows for detailed computational and experimental analysis of the effects of fluorine substitution on molecular geometry, electronic properties, and reactivity.
Recent studies on related compounds have highlighted the unique electronic influence of the difluoro(methoxy)methyl group (CF₂OCH₃). This group acts as a moderate electron acceptor through both inductive and resonance effects, making it a useful substituent for modulating the electronic properties of aromatic compounds. weizmann.ac.il This positions it as a potentially valuable building block in the synthesis of new materials and pharmaceuticals.
The synthesis of hydrofluoroethers can be challenging. Traditional methods often require harsh reagents. weizmann.ac.il However, recent advancements, such as novel electrochemical fluorination techniques, are improving the efficiency and selectivity of HFE production. eurekalert.org
Below are some of the computed and experimental properties of this compound and a closely related compound.
| Property | This compound (CHF₂OCH₂F) | Difluoro(methoxy)methane (CHF₂OCH₃) |
|---|---|---|
| Molecular Formula | C₂H₃F₃O epa.gov | C₂H₄F₂O nih.gov |
| Molecular Weight | 100.04 g/mol epa.gov | 82.05 g/mol nih.gov |
| Boiling Point | 34°C chemsrc.com | Not available |
| Melting Point | -70°C chemsrc.com | Not available |
| Density | 1.041 g/cm³ chemsrc.com | Not available |
| Vapor Pressure | 2360 mmHg at 25°C chemsrc.com | Not available |
| Refractive Index | 1.27 chemsrc.com | Not available |
Current Research Landscape and Emerging Trajectories
The research landscape for hydrofluoroethers, including this compound, is expanding into several key areas. One of the most promising is their application in next-generation battery technologies. The high oxidative stability and non-flammable nature of fluorinated ethers make them attractive as electrolyte solvents for high-energy batteries, potentially improving both safety and performance. rsc.orgrsc.org Computational modeling, such as molecular dynamics simulations, is being used to design new HFE solvents with tailored properties for this purpose. rsc.orgrsc.org
Furthermore, the unique solvency and low surface tension of HFEs continue to make them valuable in the electronics industry for precision cleaning and as heat-transfer fluids. labinsights.nl Research is focused on developing HFEs with optimized properties for these applications while minimizing environmental impact. labinsights.nl
The development of more efficient and selective synthetic methods for producing fluorinated ethers remains a key research trajectory. eurekalert.org As our understanding of the structure-property relationships in these compounds grows, so does the potential for designing novel fluorinated ethers with specific functionalities for a wide range of applications in materials science and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
461-63-2 |
|---|---|
Molecular Formula |
C2H3F3O |
Molecular Weight |
100.04 g/mol |
IUPAC Name |
difluoro(fluoromethoxy)methane |
InChI |
InChI=1S/C2H3F3O/c3-1-6-2(4)5/h2H,1H2 |
InChI Key |
CHRXLMMVJKAYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Difluoro Fluoromethoxy Methane
Novel Synthetic Routes and Precursors
The creation of the C-O-CF₂ bond is primarily achieved through several key strategic approaches, each relying on specific types of precursors and reaction mechanisms.
The most prevalent method for synthesizing difluoromethyl ethers involves the reaction of an alcohol or phenol (B47542) with difluorocarbene (:CF₂), a highly reactive intermediate. cas.cn The choice of difluorocarbene precursor is critical, as its generation conditions must be compatible with the substrate. acs.org
Historically, ozone-depleting substances like chlorodifluoromethane (B1668795) (HCF₂Cl, Freon 22) were used, but modern chemistry has shifted towards more environmentally benign sources. nih.govacs.org A variety of non-ozone-depleting reagents have since been developed. For instance, the reaction of phenols with HCF₂OTf (difluoromethyl triflate) and a base like potassium hydroxide (B78521) (KOH) proceeds through the formation of difluorocarbene, not by nucleophilic displacement of the triflate group. nih.gov This was confirmed by experiments using D₂O, which resulted in significant deuterium (B1214612) incorporation into the product (ArOCF₂D). nih.gov
Other modern precursors offer unique advantages. Fluoroform (CHF₃), an inexpensive and non-toxic gas, can serve as an efficient difluorocarbene source in a two-phase system using a simple base like KOH. acs.org Advanced reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) have been recognized for their versatility, capable of releasing difluorocarbene under various activation modes suitable for a wide range of transformations. acs.org Mechanochemical methods, which involve ball milling of alcohols with a difluorocarbene source under solvent-free conditions, represent a recent innovation in this area. jyu.fi
Table 1: Selected Difluorocarbene Precursors for Difluoromethyl Ether Synthesis
| Precursor | Activating Agent / Conditions | Advantages |
|---|---|---|
| HCF₂OTf | Base (e.g., KOH) | Mild conditions, rapid reaction. nih.gov |
| CHF₃ (Fluoroform) | Base (e.g., KOH), two-phase system | Inexpensive, non-ozone-depleting. acs.org |
| TMSCF₂Br | Various (e.g., fluoride (B91410) initiator) | Highly versatile, "all-rounder" reagent. acs.org |
| 2-Chloro-2,2-difluoroacetophenone | Base (e.g., KOH, K₂CO₃) | Effective for substituted phenols, tolerates ester groups. cas.cn |
| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH) | Used for difluoromethylation of sensitive substrates like steroids. nih.gov |
Electrophilic fluorination involves the reaction of a nucleophile with an electrophilic fluorine source (F⁺). wikipedia.org This strategy is a cornerstone of organofluorine synthesis, providing an alternative to nucleophilic methods. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and commercial reagents like Selectfluor®, are among the most stable, safe, and economical electrophilic fluorinating agents. wikipedia.orgalfa-chemistry.comalfa-chemistry.com
However, applying this strategy directly for O-fluorination to build a difluoromethoxy group is challenging. The main difficulty arises from competitive reactions, especially with electron-rich aromatic substrates, where electrophilic fluorination of the aromatic ring can occur preferentially over the desired reaction at a carbon atom intended to become part of the ether linkage. nih.gov
Recent research has focused on activating these stable N-F reagents to enhance their reactivity. For example, nitromethane (B149229) has been shown to act as an efficient Lewis base that activates electrophilic fluorinating reagents, enabling a variety of fluorination reactions under mild conditions. chinesechemsoc.org While not a direct route to difluoro(fluoromethoxy)methane, these advancements in activating electrophilic agents could pave the way for novel synthetic designs.
The introduction of the difluoromethoxy group can be viewed as a nucleophilic addition of an alcohol or phenoxide to difluorocarbene. cas.cnnih.gov The mechanism involves the initial generation of the carbene, which is then trapped by the nucleophile. cas.cnacs.org
Beyond carbene chemistry, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals that can lead to the formation of difluoromethoxylated compounds. nih.gov In this approach, a suitable precursor generates a difluoromethoxy radical (•OCF₂H) or a related species, which can then add to arenes and heteroarenes. nih.gov This method is notable for its mild conditions and high functional group tolerance, accommodating substrates with aldehydes, ketones, carboxylic acids, and even unprotected alcohols. nih.gov
Another innovative reagent, difluorodiazoethane (CF₂HCHN₂), has been developed for introducing the difluoromethyl group. It participates in reactions like [3+2] cycloadditions and carbene transfers, showcasing altered reactivity compared to other diazoalkanes and expanding the toolkit for creating molecules with the CF₂H moiety. researchgate.net
Catalytic Systems and Their Mechanistic Roles in this compound Synthesis
Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of fluorination reactions. In the context of difluoromethoxy synthesis, various catalytic systems play pivotal roles.
In many difluorocarbene-based reactions, a simple base like potassium hydroxide is used in stoichiometric or catalytic amounts to initiate the formation of the carbene from its precursor. acs.orgnih.gov For reactions occurring in two-phase systems, phase-transfer catalysts can be employed to shuttle the reacting species between the aqueous and organic phases, improving reaction rates and yields. alfa-chemistry.com
Visible-light photoredox catalysis represents a modern catalytic paradigm. Here, a photocatalyst (often an iridium or ruthenium complex) absorbs light and initiates a single-electron transfer (SET) process. This generates radical intermediates from suitable precursors under exceptionally mild conditions, circumventing the need for high temperatures or harsh reagents often associated with traditional methods. nih.gov
Transition metal catalysis has also been explored to activate otherwise unreactive species. While widely used for other types of fluorination, its application in difluoromethoxylation is an area of ongoing research. chinesechemsoc.org These catalysts can operate through various mechanisms, including oxidative addition and reductive elimination, to form new carbon-fluorine or carbon-oxygen bonds.
Table 2: Catalytic Systems in Fluorination and Their Roles
| Catalytic System | Catalyst / Reagent Example | Mechanistic Role |
|---|---|---|
| Base Catalysis | Potassium Hydroxide (KOH) | Promotes α-elimination from precursor to generate difluorocarbene. acs.orgnih.gov |
| Phase-Transfer Catalysis | Crown Ethers, Quaternary Ammonium Salts | Facilitates transport of anions (e.g., fluoride, hydroxide) between immiscible phases. alfa-chemistry.com |
| Photoredox Catalysis | Iridium or Ruthenium Complexes | Absorbs visible light to initiate single-electron transfer, generating radical intermediates. nih.gov |
| Lewis Base Catalysis | Nitromethane | Activates electrophilic N-F reagents, increasing their fluorinating power. chinesechemsoc.org |
Green Chemistry Principles and Sustainable Synthetic Protocols for Fluorinated Compounds
The synthesis of fluorinated compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and employ less hazardous substances. numberanalytics.comyale.edu This is particularly relevant in fluorine chemistry, which has historically relied on highly toxic and hazardous reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comdovepress.com
Key green chemistry principles applied in this field include:
Prevention : Designing syntheses to prevent waste generation from the outset. yale.edu
Atom Economy : Maximizing the incorporation of all materials from the reactants into the final product. yale.edu
Use of Less Hazardous Reagents : Shifting from hazardous precursors like F₂ and HCF₂Cl to safer alternatives like CHF₃ and solid reagents. acs.orgdovepress.com
Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. yale.edu
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, as exemplified by photoredox catalysis and mechanochemistry. nih.govjyu.fiyale.edu
Use of Renewable Feedstocks : While challenging in fluorination, this principle encourages the use of raw materials from renewable sources. yale.edu
A recent example of green synthesis is the development of a process to create sulfonyl fluorides using readily handled reagents that produce only non-toxic salts like NaCl and KCl as byproducts. eurekalert.org Similarly, the use of mechanochemistry to synthesize difluoromethyl ethers eliminates the need for bulk solvents, drastically reducing waste. jyu.fi The development of fluorinating agents from common salts like potassium fluoride (KF) also represents a significant step towards safer and more sustainable fluorination processes. bioengineer.org
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing a synthetic protocol in the laboratory is essential for achieving high yields, purity, and reproducibility before considering any scale-up. For the synthesis of difluoromethoxy compounds, several parameters must be carefully controlled.
Process optimization typically involves a systematic investigation of reaction conditions, including:
Reagent and Substrate Concentration : Adjusting concentrations can influence reaction rates and prevent side reactions. numberanalytics.comnih.gov
Temperature : Controlling the temperature is crucial for managing reaction kinetics and selectivity. numberanalytics.com
Solvent and Catalyst Choice : Screening different solvents and catalysts can identify the optimal system for a specific transformation. numberanalytics.com
Reaction Time : Monitoring the reaction over time ensures it proceeds to completion without product degradation.
Response surface methodology (RSM) is a statistical approach that can be used to efficiently optimize multiple variables simultaneously to find the conditions for maximum yield. nih.gov
When scaling up a laboratory synthesis, new challenges arise. The management of heat transfer becomes more critical in larger reactors. For reactions involving gaseous reagents like fluoroform (CHF₃), ensuring efficient gas-liquid mixing is essential for consistent results. acs.org The safety and handling of all reagents on a larger scale must be rigorously evaluated. Furthermore, synthetic protocols that are simple, use low-cost reagents, and avoid complex purification steps are more likely to be successfully scaled. eurekalert.org
Reactivity, Reaction Mechanisms, and Transformational Chemistry
Mechanistic Investigations of Carbon-Fluorine Bond Activation and Reactivity
The activation of the carbon-fluorine (C-F) bond is a significant area of research due to the high strength of this bond, which makes fluorinated compounds particularly stable. nih.govbaranlab.org The study of C-F bond activation is crucial for understanding the degradation of fluorochemicals and for developing new synthetic methodologies. nih.govbaranlab.org Research into the mechanisms of C-F bond activation often involves looking at systems beyond solvated environments, including reactions on surfaces and in the gas phase. rsc.org
Transition metals are often employed to mediate or catalyze C-F bond activation. science.gov These processes can occur under milder conditions compared to other methods like the oxidative addition of a C-F bond. science.gov The mechanisms frequently involve β- or α-fluorine elimination from organometallic intermediates. science.gov For instance, reactions of iridium(fluoroalkyl)hydride complexes with acids like LutHX (where Lut is 2,6-dimethylpyridine) lead to C-F bond activation coupled with hydride migration. nih.gov Kinetic studies of such reactions reveal a first-order dependence on the iridium substrate concentration and a half-order dependence on the acid, suggesting that the acid dissociates to provide the active protic source for the C-F bond activation. nih.gov
Metalloenzymes have also been shown to mediate the cleavage of C-F bonds, particularly in fluoroaromatic compounds. nih.gov High-valent metal-oxo species are often implicated as key players in the catalytic mechanisms of these enzymes. nih.gov
Role of Difluoro(fluoromethoxy)methane as a Difluoromethoxy Source or Reagent
While specific studies detailing the use of this compound as a difluoromethoxy source are not prevalent in the provided results, the reactivity of related fluorinated compounds provides insight into its potential roles. The functionalization of gem-difluoroalkenes, for example, is a rapidly developing area that often involves fluorine-retentive strategies. nih.gov These reactions can proceed through various pathways, including addition/elimination, radical additions, or the formation of halonium intermediates. nih.gov
Although direct examples using this compound were not found, the principles of O-difluoromethylation can be inferred from related chemistries. The introduction of a difluoromethyl group (CHF2) onto an oxygen atom is a valuable transformation in medicinal and agricultural chemistry. This is often achieved using a reagent that can serve as a source of the difluoromethyl cation, difluorocarbene, or a related reactive species. The substrate scope for such reactions typically includes phenols and other alcohols, with the specific conditions and outcomes depending on the nature of the substrate and the difluoromethylating agent.
Pathways involving gem-difluoro compounds can lead to the formation of cyclized products. For example, gem-difluoroalkenes can react with strong oxidants to form high-energy halonium or thiiranium intermediates. nih.gov These intermediates can then undergo subsequent reactions with intra- or intermolecular nucleophiles in a highly regioselective manner to yield difunctionalized products, which can include cyclized structures. nih.gov The regioselectivity of these reactions is heavily influenced by the substitution pattern of the starting gem-difluoroalkene. nih.gov
Reaction Kinetics and Thermodynamics in Homogeneous and Heterogeneous Systems
Detailed chemical kinetic mechanisms for fluorinated hydrocarbons are being developed using ab initio electronic structure theory to provide accurate thermochemical data, such as heats of formation. osti.gov For instance, new mechanisms have been presented for small fluorinated hydrocarbons, with computed heats of formation showing excellent agreement with benchmark species. osti.gov
Computational fluid dynamics (CFD) modeling is increasingly important for understanding the combustion of fuels like methane (B114726), and this relies on accurate chemical kinetic mechanisms. mdpi.com These mechanisms vary in complexity from detailed to global, and their suitability depends on the specific conditions being modeled, such as temperature, pressure, and equivalence ratio. mdpi.comaidic.it For small molecules like methane, the chemical kinetics of combustion are relatively well understood, and detailed mechanisms can accurately predict ignition events over a wide range of conditions. mdpi.com
The study of H-abstraction reactions involving various radicals with fluorinated methanes provides valuable kinetic data. osti.gov It has been noted that F-abstraction rate constants are several orders of magnitude smaller than those for H-abstraction. osti.gov
Stability Under Varied Chemical Conditions and Initiated Degradation Pathways
Hydrofluoroethers (HFEs), a class of compounds to which this compound belongs, are noted for their high thermal stability. aiche.orgnih.gov However, their degradation can be initiated by reaction with hydroxyl radicals in the atmosphere. aiche.org This initial step often leads to the formation of CHnF3-nO radicals. aiche.org Subsequent degradation pathways for these radicals are of environmental interest as they can lead to the formation of highly toxic species such as hydrogen fluoride (B91410) (HF). aiche.org
Computational chemistry methods are used to estimate the reaction pathway branching ratios and the final degradation products. aiche.org For example, geometry optimizations and high-level single-point energy calculations can be performed for the possible reaction pathways of species like CHF2OH with OH radicals. aiche.org Variational transition state theory can then be used to predict chemical kinetic rate constants at atmospherically relevant temperatures. aiche.org
The accumulation of persistent fluorinated compounds in the environment has spurred research into their degradation, focusing on the cleavage of the strong C-F bond. nih.gov
Computational and Theoretical Chemical Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. For difluoro(fluoromethoxy)methane, these studies illuminate how the interplay of electronegative fluorine atoms and the ether linkage dictates its structure, stability, and reactivity. The difluoro(methoxy)methyl group (CF2OCH3) is of particular interest as it combines the potent electron-withdrawing nature of a difluoromethyl group with the electronic effects of a methoxy (B1213986) substituent. nuph.edu.ua
Recent studies have focused on quantifying the electronic influence of this group when attached to an aromatic ring. nuph.edu.ua By using 19F NMR spectroscopy, the Hammett constants for the difluoro(methoxy)methyl group were determined, revealing its role as a moderate electron acceptor through both inductive (field) and resonance effects. nuph.edu.ua These findings are crucial for designing molecules with tailored electronic properties in fields like medicinal chemistry and materials science. nuph.edu.ua
Table 1: Hammett Constants for the Difluoro(methoxy)methyl Group and Related Substituents
| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |
|---|---|---|
| -CF2OCH3 | 0.22 | 0.07 |
| -CF3 | 0.42 | 0.11 |
| -CHF2 | 0.30 | 0.04 |
| -CH2F | 0.17 | 0.01 |
| -CH2OCH3 | 0.05 | -0.09 |
| -CH3 | -0.01 | -0.04 |
Data sourced from a comparative analysis of electronic effects using 19F NMR. nuph.edu.ua
The introduction of fluorine into organic molecules has a profound impact on their conformational preferences. acs.org In fluorinated ethers, the presence of C-F bonds and oxygen lone pairs leads to a complex interplay of steric and stereoelectronic effects, such as the gauche effect, which can stabilize specific conformers. nih.gov Computational methods are essential for mapping the potential energy surface of these molecules to identify stable rotational isomers (rotamers) and the energy barriers between them.
For fluorinated acyclic systems, the polarity of the surrounding medium can significantly influence the conformational profile. acs.org While specific conformational analyses for this compound are not extensively detailed in the literature, studies on analogous fluorinated compounds, such as 1,3-difluorinated alkanes, show that 1,3-difluoro motifs strongly direct the conformation of the carbon chain. acs.org Similar principles would govern the rotational isomers of this compound, particularly rotation around the C-O bonds, influenced by electrostatic interactions between the fluorine atoms and the methoxy group.
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. libretexts.orgwikipedia.org It is a key measure of bond strength, and its prediction through quantum chemical calculations is vital for understanding the thermodynamics of chemical reactions. libretexts.orgresearchgate.net For this compound, the relevant BDEs would be for the C-H, C-F, and C-O bonds.
Table 2: Representative Average Bond Dissociation Energies (BDEs)
| Bond | BDE (kJ/mol at 298 K) |
|---|---|
| C-H (in CH4) | 439.3 |
| C-F (in CF4) | 536 |
| C-O (in CH3-OCH3) | 335 |
| F-F | 158 |
| H-H | 436 |
These are general values; specific BDEs in this compound would be influenced by the molecular structure. wikipedia.orgucsb.educhegg.com
Quantum chemistry is widely used to predict spectroscopic parameters that serve as molecular fingerprints. Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computed structure. nih.gov Similarly, the prediction of rotational constants, which depend on the molecule's moments of inertia, is crucial for analysis using microwave spectroscopy. These computational predictions are invaluable for confirming the identity of a synthesized compound and for interpreting complex experimental spectra.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics describes the electronic structure of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. rsc.org MD simulations model the forces between molecules, providing a dynamic picture of intermolecular interactions in the liquid or gas phase. rsc.orgnih.gov This is particularly important for understanding the bulk properties of substances like this compound, including its behavior as a solvent or its interactions with other chemical species.
The interaction of fluorinated compounds with novel solvent systems is an area of active research. Deep eutectic solvents (DESs) have emerged as a new class of green solvents, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). researchgate.netnih.gov They are notable for their low cost, low toxicity, and negligible vapor pressure. nih.gov
Molecular simulations have been employed to evaluate mixtures of fluorinated refrigerants with DESs for potential use in applications like absorption refrigeration. researchgate.net These simulations analyze intermolecular interactions, such as hydrogen bonding between the fluorinated compound and the components of the DES, and calculate thermodynamic properties like mixture densities and Henry's law constants. researchgate.net Such studies reveal how refrigerant molecules diffuse within the DES and which interactions dominate, providing a molecular-level basis for designing more efficient fluid mixtures. researchgate.net
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction pathways. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its geometry and energy (the activation barrier) determine the rate of the reaction.
For a molecule like this compound, theoretical studies can predict the likely outcomes of reactions such as oxidation, pyrolysis, or nucleophilic substitution. nih.gov For instance, in the context of methane (B114726) oxidation, computational studies have been used to investigate reaction mechanisms, identify the active species responsible for C-H bond activation, and calculate the energy barriers for each step of the conversion process. researchgate.netrsc.org This knowledge is essential for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts.
Development and Refinement of Computational Models and Force Fields for Organofluorine Compounds
The unique properties of fluorine, such as its high electronegativity and small size, present distinct challenges for computational modeling. numberanalytics.com The carbon-fluorine (C-F) bond is highly polarized and one of the strongest in organic chemistry, which significantly influences the conformational energies and intermolecular interactions of organofluorine compounds. numberanalytics.comnumberanalytics.com Consequently, the development of accurate and reliable computational models and force fields is crucial for predicting the behavior of these molecules.
Classical force fields, which are sets of parameters and equations used to calculate the potential energy of a system of atoms, are essential for molecular mechanics and molecular dynamics (MD) simulations. Several general-purpose force fields, such as the Universal Force Field (UFF), Amber, GAFF, and Tripos, are available, but their accuracy for highly fluorinated compounds can be limited. scm.com The development of specialized force fields for organofluorines is an active area of research, aiming to better capture the subtle electronic effects imparted by fluorine atoms.
A significant challenge is accurately modeling torsional parameters and non-bonded interactions, which are critical for predicting the correct conformational preferences and physical properties like density and heat of vaporization. researchgate.net To address this, researchers often develop force fields by fitting parameters to high-level quantum chemistry calculations, such as ab initio methods. researchgate.netacs.org For instance, a quantum chemistry-based force field was developed for perfluoroalkanes and poly(tetrafluoroethylene) (PTFE) by investigating the conformational energetics of short-chain perfluoroalkanes. researchgate.net This approach revealed that while the relative energies of certain conformers were independent of molecular weight, the energy barriers for transitions between them increased with chain length. researchgate.net
Recent efforts have also focused on creating new force fields for per- and polyfluoroalkyl substances (PFAS) to study their behavior in various environments. acs.org One study proposed a new algorithm, built from accurate ab initio calculations, to generate reliable force fields for perfluorinated sulfonic and perfluoroalkyl acids, which were then benchmarked against experimental solvation free energy and interfacial tension data. acs.org Molecular dynamics simulations are also employed to understand the solvation structure of fluorinated compounds, such as fluorinated ethers in electrolyte solutions for lithium-ion batteries. rsc.org These studies help in understanding ion transport behavior and the solvation environment at a molecular level. rsc.orgacs.org
| Force Field / Model | Development Approach | Key Features & Applications for Organofluorines |
| Quantum Chemistry-Based Force Fields | Parameters derived from high-level ab initio or Density Functional Theory (DFT) calculations. researchgate.netacs.org | Aims for high accuracy in modeling specific properties like conformational energetics of perfluoroalkanes and PTFE. researchgate.net Used to study interfacial properties of PFAS. acs.org |
| OPLS (Optimized Potentials for Liquid Simulations) | A family of force fields, with specific parameterizations for different molecules. | OPLS-AA has been used for simulations of fluorinated compounds, but transferability of parameters can be a limitation for defining conformational energetics. researchgate.net |
| Polarizable Force Fields | Include the effects of electronic polarization, allowing charge distributions to change in response to the local electric field. | Offer higher accuracy for systems with significant electrostatic interactions but are computationally more expensive. acs.org Used to study the structure of PFAS micelles. acs.org |
| Molecular Dynamics (MD) Simulations | Uses force fields to simulate the physical movements of atoms and molecules. | Investigates Li+ solvation structures in fluorinated ether electrolytes for batteries, predicting ion coordination and aggregate formation. rsc.org Studies ionic transport and solvation environments. acs.org |
| Universal Force Field (UFF) | A general force field covering the full periodic table. | Used as a default for pre-optimization of structures in graphical user interfaces. scm.com |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Discovery
The synthesis of complex organic molecules, including organofluorine compounds, is a significant challenge that traditionally relies on the intuition and experience of chemists. nih.gov Recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate this process by automating synthetic route planning and reaction prediction. nih.govyoutube.com
Computer-aided synthesis planning (CASP) utilizes AI to perform retrosynthetic analysis, which involves breaking down a complex target molecule into simpler, readily available starting materials. youtube.com This process can identify multiple potential synthetic pathways, which can then be evaluated for feasibility, cost, and efficiency. youtube.com AI models for retrosynthesis are often based on deep learning architectures, such as transformer models, which were originally developed for natural language processing. nih.govyoutube.com In this analogy, chemical reactions are treated as a language, allowing the model to "translate" a product molecule into its constituent reactants. youtube.com
These AI tools are trained on vast datasets of chemical reactions extracted from scientific literature and patents. youtube.com By learning from millions of examples, the models can predict the outcomes of unknown reactions, suggest appropriate reagents, and even optimize reaction conditions. nih.govyoutube.com For example, a support vector machine (SVM) algorithm was used to predict the reactivity of reagent combinations with over 80% accuracy after analyzing just a fraction of a large dataset. nih.gov
In the context of organofluorine chemistry, ML models are also being developed to predict key molecular properties. A deep learning model, PoLogP, was created to rapidly and accurately estimate the lipophilicity of organofluorine molecules, a critical parameter in drug design. nih.govacs.org This model uses a multilevel attention graph convolutional neural network to generate polarity descriptors with the accuracy of high-level DFT calculations, based only on the molecule's 2D structure. nih.govacs.org Such tools enable high-throughput screening of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the most promising properties. nih.govacs.org
| AI/ML Application | Model/Technique | Description & Purpose |
| Retrosynthesis / Synthetic Route Scouting | Transformer Models, Deep Learning nih.govyoutube.com | Breaks down a target molecule into simpler, commercially available precursors to design the most efficient synthetic route. youtube.comyoutube.com |
| Reaction Outcome Prediction | Support Vector Machines (SVM), Random Forests, Transformer Models nih.govyoutube.com | Predicts the likely product of a chemical reaction and can predict reactivity for thousands of combinations without prior experimental knowledge. nih.gov |
| Process Optimization | Bayesian Multi-objective Optimization (e.g., TSEMO) rsc.org | Coupled with flow chemistry platforms, ML algorithms can efficiently discover optimal process parameters (temperature, stoichiometry) by analyzing data from experiments. rsc.org |
| Property Prediction | Deep Learning, Graph Convolutional Neural Networks nih.govacs.org | Fast and accurate estimation of molecular properties for organofluorines, such as lipophilicity (log P), to accelerate drug and materials discovery. nih.govacs.org |
| Autonomous Synthesis | AI-driven Retrosynthesis linked to Robotic Platforms nih.gov | An integrated system where AI designs the synthetic route, and a robotic platform executes the synthesis and analysis, creating a closed loop for accelerated discovery. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Rotational Spectroscopy for Precise Gas-Phase Structural Determination
High-resolution rotational spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, the rotational constants of a molecule can be determined with exceptional accuracy, which in turn provides detailed information about bond lengths and angles.
For molecules with internal rotation, such as those with methyl or trifluoromethyl groups, rotational spectra can exhibit complex splitting patterns. mdpi.com High-resolution techniques, like those using pulsed-nozzle Fourier-transform microwave spectrometers, are essential to resolve these fine details. researchgate.netresearchgate.net The analysis of these spectra can yield not only the rotational constants but also information about the barriers to internal rotation. mdpi.com In the case of hexafluoroacetone (B58046) imine, for instance, two distinct sets of rotational transitions were observed, corresponding to two different torsional substates. mdpi.com
| Parameter | Value | Technique |
| Rotational Constant (B) | 1700.40624(9) MHz | Pulsed-Nozzle Fourier-Transform Microwave Spectroscopy researchgate.net |
| Centrifugal Distortion (Dj) | 29.089(3) kHz | Pulsed-Nozzle Fourier-Transform Microwave Spectroscopy researchgate.net |
| ¹⁴N Nuclear Quadrupole Coupling (χzz) | -4.2513(47) MHz | Pulsed-Nozzle Fourier-Transform Microwave Spectroscopy researchgate.netresearchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Anharmonicity, Force Field Studies, and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the vibrational modes of a molecule. These methods are crucial for understanding the forces that hold atoms together and the nature of their collective motions.
Studies on similar fluorinated hydrocarbons, such as difluoromethane (B1196922) (CH₂F₂, HFC-32), have utilized Fourier transform infrared (FTIR) spectroscopy coupled with high-level ab initio calculations to investigate vibrational and ro-vibrational properties. nih.gov This approach allows for the determination of a complete set of vibrational and ro-vibrational parameters from the ab initio quartic anharmonic force fields, which show excellent agreement with experimental spectroscopic constants. nih.gov Such studies are vital for understanding anharmonic couplings that dictate the vibrational dynamics of the molecule. nih.gov
The analysis of vibrational spectra can also reveal details about structural phase transformations in the solid state, as demonstrated in studies of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). nih.gov By monitoring changes in the infrared spectra with temperature, researchers can identify different glassy forms and other structural phases. nih.gov
| Vibrational Mode | Frequency (cm⁻¹) (Predicted) | Intensity (km mol⁻¹) (Predicted) | Symmetry |
| ν₁ (C-H stretch) | ~3100 | High | A₁ |
| ν₈ (CH₂ rock) | ~1340 | High | B₂ |
Nuclear Magnetic Resonance (NMR) for Probing Dynamic Processes and Molecular Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of atomic nuclei and studying dynamic processes within molecules. youtube.comresearchgate.nethuji.ac.ilnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, conformation, and dynamics over a wide range of timescales. researchgate.netyoutube.com
In the context of fluorinated compounds, ¹⁹F NMR is particularly powerful. For Difluoro(methoxy)methane, ¹⁹F NMR spectra are available and provide key information about the fluorine environments. nih.gov Dynamic NMR techniques can be used to study processes like conformational changes and internal rotations. youtube.comyoutube.com The rate of these processes can be determined by analyzing changes in the NMR spectrum as a function of temperature. youtube.com For example, a process that is slow on the NMR timescale at low temperatures might become fast at higher temperatures, leading to a coalescence of distinct signals into a single averaged peak. youtube.com
| NMR Technique | Information Gained |
| ¹⁹F NMR | Provides information on the chemical environment of fluorine atoms. nih.gov |
| Dynamic NMR | Studies conformational changes and internal rotations. youtube.comyoutube.com |
| Saturation Transfer Difference NMR | Can be used to study binding interactions. youtube.com |
Advanced Mass Spectrometry Techniques for Mechanistic Pathway Confirmation and Intermediate Detection
Advanced mass spectrometry (MS) techniques are critical for elucidating reaction mechanisms and identifying transient intermediates. These methods provide precise mass-to-charge ratio measurements of ionized molecules and their fragments, allowing for the determination of molecular weights and elemental compositions.
For fluorinated ethers, mass spectrometry can be used to confirm their identity and study their fragmentation patterns. The NIST WebBook provides mass spectral data for related compounds like 1,1-difluoroethane (B1215649) and dibromofluoromethane, which can serve as a reference for interpreting the mass spectrum of Difluoro(fluoromethoxy)methane. nist.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common combination used for the analysis of such volatile compounds. nih.gov
| Compound | Major Fragments (m/z) | Reference |
| 1,1-Difluoroethane | 66, 51, 47, 33 | nist.gov |
| Dibromofluoromethane | 192, 113, 111, 31 | nist.gov |
Spectroscopic Probes for Environmental Fate Research and Atmospheric Monitoring Methodologies
Spectroscopic techniques are at the forefront of environmental research, enabling the monitoring of atmospheric concentrations of hydrofluorocarbons (HFCs) and the study of their environmental fate. nih.govcopernicus.org HFCs, while not ozone-depleting, are potent greenhouse gases. nih.gov
Global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) use high-frequency, high-precision measurements to track the atmospheric abundances of major HFCs. nih.govcopernicus.org These top-down measurements, when combined with inverse modeling, provide estimates of regional and global emissions. copernicus.org For example, long-term atmospheric observations have revealed a significant acceleration of HFC emissions in eastern Asia. copernicus.org
Spectroscopic data, particularly infrared absorption cross-sections, are crucial inputs for atmospheric models that predict the radiative forcing and global warming potential of these compounds. nih.gov The detection of HFCs in the atmosphere is often carried out using techniques like gas chromatography coupled with mass spectrometry (GC-MS). noaa.gov
| Monitoring Network/Program | Measurement Technique | Key Findings |
| Advanced Global Atmospheric Gases Experiment (AGAGE) | High-frequency, high-precision in-situ measurements | Tracks global atmospheric concentrations of HFCs. nih.govcopernicus.org |
| NOAA HATS Flask Program | Gas Chromatography-Mass Spectrometry (GC-MSD) | Provides data on atmospheric dry mole fractions of HFCs at various global sites. noaa.gov |
Applications in Advanced Chemical Synthesis and Fluorinated Building Blocks
Role as a Synthetic Intermediate for Novel Fluorinated Ethers and Derivatives
Difluoro(fluoromethoxy)methane is a valuable intermediate in the synthesis of a variety of fluorinated ethers. google.comgoogle.com For instance, the anesthetic Desflurane, or 2-difluoromethoxy-1,1,1,2-tetrafluoroethane, can be produced by the vapor-phase fluorination of 2-difluoromethoxy-1,1,1-trifluoroethane, a compound readily derived from this compound precursors. google.com This process typically utilizes a solid transition metal fluoride (B91410), such as cobalt trifluoride, as the fluorinating agent. google.com The reaction conditions, including temperature and the use of a carrier gas, can be optimized to control the reaction and enhance productivity. google.com The resulting fluorinated ether can then be isolated through fractional distillation. google.com
The synthesis of aryl difluoromethyl ethers has also been achieved through the reaction of phenols with difluorocarbene, which can be generated from precursors like chlorodifluoromethane (B1668795). sci-hub.se This method, however, can result in products that are susceptible to hydrolysis and decomposition if not pure. sci-hub.se
Utilization as a Difluoromethoxy-Transfer Reagent in Organic Transformations
The difluoromethoxy group (OCF₂H) is a highly sought-after moiety in drug discovery due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. nih.govnih.gov this compound and its derivatives can serve as reagents for transferring this important functional group to other organic molecules.
Significant research has been dedicated to developing efficient methods for introducing the difluoromethoxy group into organic scaffolds. nih.govrsc.org One notable advancement is the development of non-ozone-depleting reagents for this purpose. nih.gov For example, difluoromethyltriflate (HCF₂OTf), a stable liquid, can be synthesized from readily available, non-ozone-depleting starting materials and used for the difluoromethylation of phenols and thiophenols. nih.gov This reaction proceeds rapidly at room temperature and demonstrates broad functional group tolerance. nih.gov
Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds. nih.gov This strategy allows for the generation of radical intermediates under mild conditions, enabling the formation of C-O bonds and the introduction of the OCF₂H group into (hetero)aromatic systems. nih.gov A catalytic protocol using a redox-active difluoromethoxylating reagent and photoredox catalysts has been developed for the direct C–H difluoromethoxylation of (hetero)arenes at room temperature. nih.gov This method is operationally simple and tolerates a wide range of functional groups. nih.gov
The following table summarizes key reagents and methods for introducing difluoromethyl ether moieties:
| Reagent/Method | Description | Advantages |
| Difluoromethyltriflate (HCF₂OTf) | A non-ozone-depleting liquid reagent for the difluoromethylation of phenols and thiophenols. nih.gov | Readily available, stable, broad functional group tolerance. nih.gov |
| Visible Light Photoredox Catalysis | Utilizes light to generate radical intermediates for C-O bond formation. nih.gov | Mild reaction conditions, avoids harsh reagents. nih.gov |
| Redox-Active Difluoromethoxylating Reagent | Used in conjunction with photoredox catalysts for direct C-H difluoromethoxylation. nih.gov | Operationally simple, proceeds at room temperature. nih.gov |
Achieving control over the stereochemistry and regiochemistry of difluoromethylation reactions is crucial for the synthesis of complex and biologically active molecules. acs.orgnih.gov While methods for radical difluoromethylation have become more common, achieving high regioselectivity can still be a challenge. rsc.org
Recent advancements have focused on developing methods for the direct and regioselective C-H difluoromethylation of heteroarenes. acs.orgdicp.ac.cnnih.gov One such strategy involves a copper-mediated C-H oxidative difluoromethylation using TMSCF₂H as the difluoromethyl source. acs.orgdicp.ac.cnnih.gov This method provides a convenient and regioselective route to a variety of difluoromethylated heteroarenes. acs.orgdicp.ac.cn The choice of solvent can also play a crucial role in controlling the regioselectivity of the reaction. nih.gov For instance, in the difluoromethylation of 4-acetylpyridine, using a CH₂Cl₂/H₂O solvent system leads to exclusive formation of the C2-CF₂H product, while switching to DMSO favors the C3-CF₂H isomer. nih.gov
Stereoselective difluoromethylation, particularly for the synthesis of chiral α-difluoromethylamines, has also been an area of active research. nih.gov A reagent-controlled stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines has been developed, providing access to a variety of enantiomerically enriched α-difluoromethylamines with high efficiency and stereoselectivity. nih.gov
The following table highlights some key findings in stereoselective and regioselective difluoromethylation:
| Reaction Type | Key Finding | Significance |
| Copper-mediated C-H oxidative difluoromethylation | Enables direct and regioselective introduction of the CF₂H group into heteroarenes. acs.orgdicp.ac.cnnih.gov | Provides a more efficient route to valuable building blocks. acs.orgdicp.ac.cn |
| Solvent-controlled regioselectivity | The choice of solvent can reverse the regioselectivity of difluoromethylation. nih.gov | Allows for the targeted synthesis of specific isomers. nih.gov |
| Reagent-controlled stereoselective difluoromethylation | Provides a method for synthesizing enantiomerically enriched α-difluoromethylamines. nih.gov | Crucial for the development of chiral drugs and materials. nih.gov |
Precursor in the Synthesis of Complex Organofluorine Compounds with Tailored Architectures
This compound and related building blocks are instrumental in the construction of complex organofluorine compounds with precisely designed architectures. nih.govnbuv.gov.uadtic.mil The unique properties of the difluoromethoxy group, such as its moderate electron-withdrawing nature, make it a valuable substituent for tuning the electronic characteristics of organic molecules. nbuv.gov.ua
A simple and efficient method for synthesizing aromatic compounds containing a difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters using a SnCl₄/DAST reagent combination. nbuv.gov.ua This method offers excellent selectivity and high yields, enabling the synthesis of a series of aromatic difluoro(methoxy)methyl derivatives. nbuv.gov.ua
Furthermore, direct C-H difluoromethylation of pyridines has been achieved through a radical process using oxazino pyridine (B92270) intermediates. nih.gov The regioselectivity of this reaction can be switched between the meta and para positions by simply treating the intermediates with acid. nih.gov This allows for the late-stage functionalization of pyridine-containing drugs and the sequential double functionalization of pyridines. nih.gov
Design and Synthesis of Chemically Related Analogues for Fundamental Reactivity Studies
To better understand and expand the utility of this compound, researchers have designed and synthesized chemically related analogues for fundamental reactivity studies. nih.govnbuv.gov.uanih.gov These studies provide insights into the electronic properties and reaction mechanisms of these fluorinated compounds.
The synthesis of fluorinated bioisosteres of alkoxy ethers has also been a focus of research. nih.gov A modular approach has been developed for the synthesis of reagents capable of directly incorporating difluoroalkyl groups onto heterocycles, providing a rapid and direct means for medicinal chemists to introduce stable, fluorinated mimics of alkoxy ethers into their scaffolds. nih.gov
Environmental Atmospheric Chemistry and Degradation Mechanisms
Determination of Atmospheric Lifetime and Photochemical Reactivity
The atmospheric lifetime of a trace gas is a critical measure of its persistence and potential for environmental impact. For Difluoro(fluoromethoxy)methane, the primary removal mechanism from the atmosphere is its reaction with the hydroxyl radical (•OH). Its atmospheric lifetime (τ) has been determined to be approximately 26 years. doi.orgresearchgate.net This long lifetime allows the compound to become well-mixed throughout the troposphere.
Reaction Kinetics and Mechanisms with Key Atmospheric Oxidants (Hydroxyl Radicals, Chlorine Radicals)
The atmospheric degradation of this compound is initiated by reactions with oxidants like hydroxyl (•OH) and chlorine (•Cl) radicals.
Reaction with Hydroxyl Radicals (•OH): The dominant atmospheric sink for CHF2OCHF2 is its gas-phase reaction with the hydroxyl radical. copernicus.org This reaction proceeds via the abstraction of a hydrogen atom from the molecule:
CHF2OCHF2 + •OH → •CF2OCHF2 / CHF2O•CF2 + H2O
While a specific experimental rate constant for this reaction is not available in the cited literature, the compound's atmospheric lifetime of 26 years is derived from this loss process. doi.orgresearchgate.net The rate of this reaction is the primary determinant of its persistence in the atmosphere.
Reaction with Chlorine Radicals (•Cl): The reaction with chlorine atoms, while generally a less significant atmospheric sink than the OH reaction on a global scale, has been studied experimentally. Smog chamber techniques have been used to determine the rate constant for the reaction of Cl atoms with CHF2OCHF2. researchgate.net
The measured rate constant is:
k(Cl + CHF2OCHF2) = (5.7 ± 1.5) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.net
Theoretical studies using ab initio and density functional theory (DFT) methods have calculated a total rate constant in good agreement with this experimental value. researchgate.net The reaction proceeds via hydrogen abstraction, similar to the reaction with OH radicals.
| Reactant | Rate Constant (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH Radical | Not available in cited literature (Lifetime-derived) | doi.orgresearchgate.netcopernicus.org |
| Cl Radical | (5.7 ± 1.5) × 10⁻¹⁶ | researchgate.net |
Photochemical Degradation Pathways in the Troposphere and Stratosphere
The degradation of this compound in the atmosphere leads to the formation of several breakdown products. The degradation pathways are initiated by the abstraction of a hydrogen atom by OH or Cl radicals.
Following the initial H-abstraction, the resulting fluoroalkyl radical (e.g., •CF2OCHF2) rapidly reacts with molecular oxygen (O2) to form a peroxy radical (•OOCF2OCHF2). The subsequent reactions of this peroxy radical are complex but are expected to lead to the cleavage of the carbon-oxygen ether bond.
For the chlorine-atom-initiated oxidation, experimental studies have shown that the process yields Carbonyl fluoride (B91410) (COF2) with a molar yield of approximately 185 ± 22%. researchgate.net This high yield, approaching 200%, indicates that both CHF2- groups in the parent molecule are converted to COF2.
A proposed generalized degradation pathway in the troposphere is as follows:
H-atom abstraction: CHF2OCHF2 + •OH → •CF2OCHF2 + H2O
Addition of O2: •CF2OCHF2 + O2 → •OOCF2OCHF2 (peroxy radical)
Reaction with NO: The peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical: •OOCF2OCHF2 + NO → •OCF2OCHF2 + NO2
C-O Bond Scission: The alkoxy radical (•OCF2OCHF2) is unstable and decomposes via cleavage of the ether C-O bond. This decomposition is expected to yield Formyl fluoride (HC(O)F) and a •OCF2 radical, or other combinations of fluorinated products.
Final Products: Further oxidation ultimately leads to the formation of stable end products. For CHF2OCHF2, the primary carbon-containing product identified from experimental studies is Carbonyl fluoride (COF2). researchgate.net COF2 is eventually removed from the atmosphere by hydrolysis in cloud water, forming hydrogen fluoride (HF) and carbon dioxide (CO2).
Atmospheric Fate and Transport Modeling using Chemical Transport Models
To understand the global distribution, concentration, and impact of atmospheric trace gases like this compound, scientists use sophisticated computer models known as Chemical Transport Models (CTMs). nist.govresearchgate.net These models, such as GEOS-Chem, simulate the movement and chemical transformations of substances in the atmosphere. researchgate.net
The modeling process involves several key components:
Emissions: Data on the amount of CHF2OCHF2 released into the atmosphere and its geographical distribution are used as input.
Transport: The models simulate the transport of the compound by winds, convection, and other meteorological processes.
Chemistry: The chemical degradation is modeled using the known reaction kinetics, particularly the rate of reaction with OH radicals, which determines its atmospheric lifetime. researchgate.net
Deposition: The models also account for the removal of the compound and its degradation products from the atmosphere through wet (e.g., rain-out) and dry deposition.
While specific CTM studies for CHF2OCHF2 were not found in the reviewed literature, the principles are well-established from modeling of similar compounds like HFC-134a. researchgate.net For HFE-134, its 26-year lifetime and known radiative efficiency would be key inputs into such models to predict its atmospheric concentration and contribution to radiative forcing over time. doi.orgresearchgate.net
Contribution to Atmospheric Feedback Mechanisms and Global Chemical Cycles
This compound contributes to atmospheric feedback mechanisms primarily through its role as a potent greenhouse gas. doi.org Its long atmospheric lifetime allows it to accumulate in the atmosphere, where it absorbs outgoing infrared radiation, contributing to global warming. This contribution is quantified by two key metrics: Radiative Efficiency (RE) and Global Warming Potential (GWP).
Radiative Efficiency (RE): This metric measures the warming effect of a unit increase in the atmospheric concentration of a gas. For CHF2OCHF2, the radiative efficiency is approximately 0.45 W m⁻² ppb⁻¹. doi.orgresearchgate.net This is a high value, indicating strong absorption in the atmospheric infrared window.
Global Warming Potential (GWP): The GWP is a relative measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, compared to carbon dioxide (CO2). The IPCC Fifth Assessment Report provides the following GWP values for CHF2OCHF2:
100-year GWP: 5,560
20-year GWP: 12,200 doi.org
These high GWP values signify that, on a per-mass basis, this compound is a much more powerful greenhouse gas than CO2. Its long lifetime and high radiative efficiency mean that its emissions have a long-lasting impact on the Earth's climate system, representing a significant contribution to atmospheric radiative forcing and climate feedback mechanisms.
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Lifetime | 26 years | doi.orgresearchgate.net |
| Radiative Efficiency (RE) | 0.45 W m⁻² ppb⁻¹ | doi.orgresearchgate.net |
| GWP (20-year) | 12,200 | doi.org |
| GWP (100-year) | 5,560 | |
| GWP (500-year) | 1,960 | doi.org |
Future Research Directions and Emerging Paradigms
Integration of Advanced Experimental Techniques with High-Level Computational Approaches
The synergy between cutting-edge experimental methods and sophisticated computational models is set to revolutionize the study of Difluoro(fluoromethoxy)methane. High-level computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable for predicting and understanding the behavior of fluorinated compounds. rsc.orgrsc.orgarxiv.org These computational tools allow researchers to investigate Li+ solvation structures in fluorinated ether electrolytes, providing insights into properties like reductive stability and potential decomposition pathways. rsc.org For instance, DFT calculations can analyze the quantum mechanical features of solvation structures, while MD simulations can predict the coordination of ions. rsc.orgrsc.org
Experimentally, techniques like Atom Probe Tomography offer the ability to visualize materials at the atomic scale, which can be used to correlate the microstructure of materials containing fluorinated compounds with their macroscopic properties. sydney.edu.au The integration of such advanced experimental data with computational models provides a comprehensive framework for designing novel materials and understanding complex chemical phenomena. This multi-model approach has already proven successful in exploring thousands of fluorinated ether solvents for applications like Li-S batteries, identifying crucial factors like fluorination degree and steric effects. researchgate.net
Sustainable Synthesis and Degradation Strategies for Fluorinated Compounds
In response to growing environmental concerns, a significant research thrust is directed towards developing sustainable methods for both the synthesis and degradation of fluorinated compounds like this compound. Traditional synthesis methods for hydrofluoroethers (HFEs) often involve harsh reagents with high reactivity but poor selectivity. scirea.org Newer, more facile synthetic routes are being developed, such as a two-step process involving alcoholysis and Williamson ether synthesis, which offers a milder and more efficient alternative. scirea.org
On the other end of the lifecycle, the degradation of fluorinated greenhouse gases is a critical area of study. figshare.comumweltbundesamt.de In the atmosphere, these compounds can break down into persistent substances like trifluoroacetic acid (TFA), which can accumulate in the water cycle. umweltbundesamt.deumweltbundesamt.de Research is focused on understanding these degradation pathways and developing remediation strategies. figshare.com One promising approach is metabolic activation, where non-fluorinated parts of a molecule are targeted to facilitate the cleavage of C-F bonds. mdpi.com The ultimate goal is to shift towards the use of natural alternatives to reduce the environmental input of fluorinated degradation products. umweltbundesamt.de
Exploration of Novel Reactivity and Catalytic Pathways for this compound
The exploration of novel reactivity and catalytic pathways for this compound and related fluorinated ethers is a vibrant area of research. chemistryviews.org Scientists are investigating new catalytic methods to form C-F bonds and to functionalize fluorinated molecules in selective and efficient ways. rsc.orgrsc.org For example, catalytic fluorination using transition metal catalysts, organocatalysts, and photocatalysts has emerged as a powerful tool for incorporating fluorine atoms into complex molecules. mdpi.com
Recent studies have explored the use of nickel(II) complexes to catalyze the attachment of difluoroethoxy groups to aromatic compounds, offering insights into the reaction's redox mechanism. chemistryviews.org Another innovative approach involves a catalytic method to transfer formal equivalents of HF from fluoroalkanes to alkynes, providing a sustainable route to generate difluoroalkanes. chemrxiv.org Mechanistic studies, including the use of DFT, suggest that the catalyst is involved in both the defluorination and fluorination steps. chemrxiv.org These advancements in understanding and controlling the reactivity of fluorinated ethers open up possibilities for creating new materials and pharmaceuticals.
Development of In-Situ and Real-Time Analytical Techniques for Mechanistic Elucidation
To gain a deeper understanding of the reaction mechanisms involving this compound, researchers are increasingly turning to in-situ and real-time analytical techniques. These methods allow for the direct observation of reactive intermediates and the tracking of reaction progress as it happens. For instance, in the context of battery research, in-situ analytical tools are crucial for studying the solid-electrolyte interface (SEI), including its composition, structure, and morphology. rsc.org
For the analysis of fluorinated compounds in various matrices, techniques like 19F-NMR spectroscopy are being employed to detect and quantify both the parent compounds and their degradation byproducts. acs.org This method has proven effective in tracking fluorinated compounds and achieving complete fluorine mass balances in photolysis studies. acs.org Furthermore, real-time monitoring of poly- and perfluoroalkyl substances (PFAS) in the air is now possible using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), offering high sensitivity and the ability to quantify these compounds without compound-specific calibration. envirotech-online.com The development of such real-time and continuous sensing platforms holds significant promise for on-site environmental monitoring and a more dynamic understanding of chemical reactions. rsc.org
Q & A
Q. What are the established synthetic routes for difluoro(fluoromethoxy)methane, and how do reaction conditions influence yield and purity?
this compound can be synthesized via difluoromethylation reactions. A common method involves generating difluorocarbene intermediates using potassium fluoride (KF) and chlorodifluoromethane under basic conditions. Reaction parameters such as temperature (typically 50–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess KF may improve carbene generation but could lead to side reactions with sensitive substrates. Characterization via <sup>19</sup>F NMR is critical to confirm the presence of fluorine substituents .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- <sup>19</sup>F NMR : Identifies fluorine environments (e.g., δ -140 to -150 ppm for CF3 groups).
- GC-MS : Confirms molecular weight (e.g., m/z 102 for CH2FOCF3) and fragmentation patterns.
- IR Spectroscopy : Detects C-F stretches (1000–1300 cm<sup>−1</sup>) and ether C-O-C vibrations (~1100 cm<sup>−1</sup>). Cross-referencing with databases like NIST Standard Reference Data ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
- Storage : Keep in tightly sealed containers in cool, dry areas away from ignition sources.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can computational chemistry methods predict the environmental behavior of this compound?
Density Functional Theory (DFT) calculations model atmospheric degradation pathways, such as reactions with hydroxyl radicals (•OH). Key parameters include:
Q. What strategies resolve discrepancies in reported thermodynamic properties of fluorinated ethers?
Discrepancies in properties like vapor pressure or enthalpy of formation arise from differences in experimental setups (e.g., static vs. flow calorimetry). Strategies include:
- Multi-method validation : Compare data from gas chromatography, mass spectrometry, and ab initio calculations.
- Peer-reviewed databases : Prioritize EPA DSSTox or PubChem entries over commercial sources. Example: PubChem’s canonical SMILES (C1=CC(=C(C=C1C=O)F)OC(F)F) provides a structural benchmark for synthetic intermediates .
Q. What experimental approaches study the atmospheric oxidation mechanisms of this compound?
- Smog Chamber Experiments : Simulate UV-driven oxidation with •OH radicals, monitoring products via FTIR or proton-transfer-reaction mass spectrometry (PTR-MS).
- Isotopic Labeling : Track <sup>18</sup>O incorporation in degradation products to elucidate reaction pathways.
- Kinetic Modeling : Use Master Chemical Mechanism (MCM) frameworks to predict secondary organic aerosol formation .
Q. How do fluorine substituents influence the reactivity of methoxy-containing compounds?
Fluorine’s electronegativity alters electronic and steric properties:
- Electronic Effects : Withdraw electron density, stabilizing transition states in nucleophilic substitutions.
- Steric Effects : Difluoro groups hinder rotational freedom, as seen in X-ray crystallography of analogs like 4-(difluoromethoxy)-3-fluorobenzaldehyde . Comparative studies with non-fluorinated ethers (e.g., methoxyethane) reveal enhanced thermal stability and reduced biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
